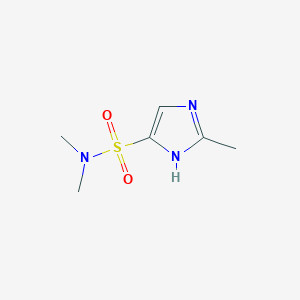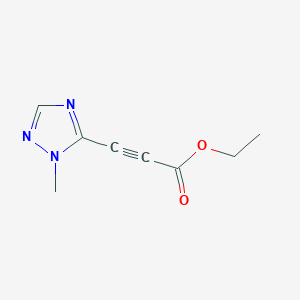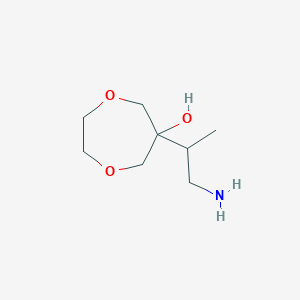
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a chemical compound with a unique structure that includes both an amino group and a dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1-aminopropan-2-ol with a suitable epoxide to form the dioxepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ring closure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler compound with similar functional groups but lacking the dioxepane ring.
2-Fluoroamphetamine: A compound with a similar amino group but different overall structure and properties.
Uniqueness
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
6-(1-aminopropan-2-yl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C8H17NO3/c1-7(4-9)8(10)5-11-2-3-12-6-8/h7,10H,2-6,9H2,1H3 |
Clave InChI |
OADUVNAADFVGHV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(COCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)

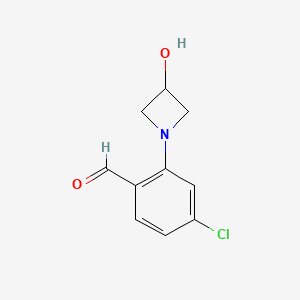
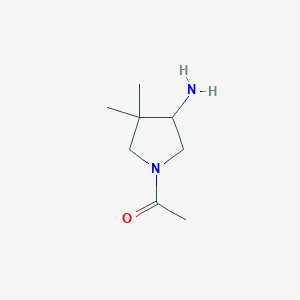
![3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine](/img/structure/B13160892.png)
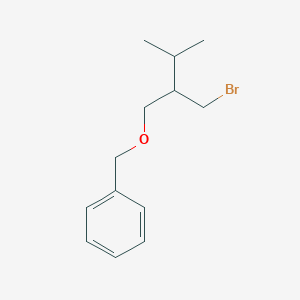
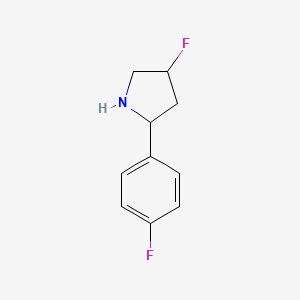


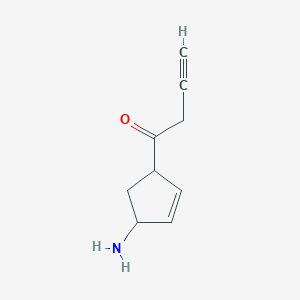
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
